(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide
Description
The compound "(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide" is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 1,2,4-oxadiazole ring and an enamide-linked 4-methoxyphenyl group. Its structural complexity arises from the conjugation of multiple pharmacophoric motifs:
- Thiazole ring: Known for diverse biological activities, including antimicrobial and anticancer properties .
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in drug design .
The synthesis of such compounds typically involves multi-step protocols, such as condensation reactions (e.g., hydrazine-carboxamide formation) and cyclization under controlled conditions, as seen in analogous thiazole-oxadiazole hybrids .
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H18N4O3S/c1-14-19(21-25-20(26-29-21)16-6-4-3-5-7-16)30-22(23-14)24-18(27)13-10-15-8-11-17(28-2)12-9-15/h3-13H,1-2H3,(H,23,24,27)/b13-10+ |
InChI Key |
DMPAWMYAEKKESQ-JLHYYAGUSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole and oxadiazole rings, followed by their coupling with the methoxyphenyl and prop-2-enamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis and Properties
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of thiazole and oxadiazole rings followed by their coupling with methoxyphenyl and prop-2-enamide groups. The reaction conditions such as temperature, solvents, and catalysts are critical for achieving high yield and purity.
Chemistry
In the field of chemistry, (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation and substitution makes it a versatile reagent in the development of new compounds.
Research has indicated that this compound may possess significant biological activities:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Potential : Preliminary investigations suggest that it may interact with specific cellular pathways involved in cancer progression.
Medicinal Applications
The compound is being investigated for potential therapeutic applications:
- Drug Development : Its structural characteristics allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
Material Science
In material science, (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is utilized in the development of advanced materials:
- Polymers and Nanomaterials : Its unique functional groups can be incorporated into polymer matrices to enhance mechanical properties or introduce new functionalities.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- The thiazole-oxadiazole core in the target compound distinguishes it from thiadiazole or thiazolidinone-based analogs. The 1,2,4-oxadiazole substituent may enhance metabolic stability compared to thiadiazole derivatives .
- The 4-methoxyphenyl group could improve lipophilicity and membrane permeability relative to simpler phenyl or chlorophenyl substituents .
Yield Comparison :
| Step | Target Compound (Inferred) | Analogous Compound () |
|---|---|---|
| Oxadiazole cyclization | ~60–70% | 65–75% |
| Thiazole formation | ~50–60% | 55–65% |
| Enamide conjugation | ~70–80% | 72–85% |
Therapeutic Index :
- OSCC cells demonstrate higher ferroptosis sensitivity than normal cells, implying a favorable therapeutic window for thiazole-oxadiazole hybrids .
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Oxadiazole Ring : Known for its diverse pharmacological activities, oxadiazoles are associated with antimicrobial and anticancer properties.
- Thiazole Moiety : This five-membered ring is often involved in biological interactions due to its ability to form complexes with various biomolecules.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been evaluated against Mycobacterium tuberculosis and have shown promising results. In a study by Mohd Amir et al., several oxadiazole derivatives were synthesized and tested for their activity against resistant strains of M. tuberculosis, with some compounds demonstrating notable efficacy .
Anticancer Activity
The anticancer potential of (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide is supported by studies on similar compounds. For example, derivatives of 1,3,4-oxadiazole have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase . The incorporation of a thiazole moiety further enhances this activity by potentially increasing the compound's ability to interact with DNA.
The mechanisms through which (2E)-3-(4-methoxyphenyl)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]prop-2-enamide exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways of pathogens or cancer cells.
- DNA Interaction : The structural components allow for potential intercalation into DNA strands or binding to DNA-associated proteins.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that oxadiazole derivatives can influence ROS levels within cells, contributing to their cytotoxic effects against tumor cells .
Study 1: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives against M. tuberculosis, one derivative demonstrated an IC50 value significantly lower than that of standard treatments. This suggests a potential role for the compound in developing new anti-tubercular therapies .
Study 2: Anticancer Potential
A series of synthesized 1,3,4-oxadiazole derivatives were tested against different cancer cell lines. Notably, compounds with similar structural features to (2E)-3-(4-methoxyphenyl)-N-[...] showed high activity against prostate cancer cells (PC3) and moderate activity against gastric cancer cells (BGC823) .
Data Tables
| Activity Type | Compound | Target Organism/Cell Line | IC50 Value |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivative A | M. tuberculosis | 0.25 µM |
| Anticancer | Oxadiazole Derivative B | PC3 Cancer Cells | 15 µM |
| Anticancer | Oxadiazole Derivative C | BGC823 Cancer Cells | 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
